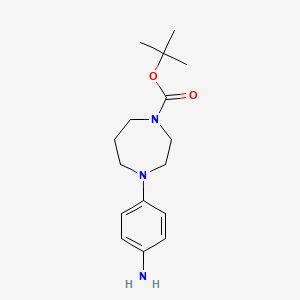
5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” is a synthetic organic compound with potential applications in various fields of research and industry. It has a CAS Number of 1263212-96-9 and a molecular weight of 248.19 . The IUPAC name for this compound is 5-(1,3-benzodioxol-5-yloxy)-2-furoic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of furan platform chemicals (FPCs) like “5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” has been a topic of interest in the chemical industry . The industry is gradually shifting from traditional resources such as crude oil to biomass . This transition requires replacing the workhorse of chemical reactants and petroleum refineries with biorefineries . FPCs are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .Molecular Structure Analysis
The InChI code for “5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” is 1S/C12H8O6/c13-12(14)9-3-4-11(18-9)17-7-1-2-8-10(5-7)16-6-15-8/h1-5H,6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis
“5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 248.19 .Zukünftige Richtungen
The future of furan platform chemicals like “5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” lies in the shift from traditional resources such as crude oil to biomass . This transition will replace the workhorse of chemical reactants and petroleum refineries with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . The spectacular range of compounds that can be economically synthesized from biomass via FPCs is an area of future exploration .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid involves the reaction of furan-2-carboxylic acid with 1,3-dioxaindane-5-methanol in the presence of a dehydrating agent to form the desired compound.", "Starting Materials": [ "Furan-2-carboxylic acid", "1,3-dioxaindane-5-methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0°C.", "Step 2: A dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) is added dropwise to the reaction mixture while stirring.", "Step 3: The reaction mixture is allowed to warm to room temperature and stirred for several hours to complete the dehydration reaction.", "Step 4: 1,3-dioxaindane-5-methanol is added to the reaction mixture and the resulting mixture is heated to reflux for several hours.", "Step 5: The reaction mixture is cooled and the desired product, 5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid, is isolated by filtration and purification (e.g. recrystallization)." ] } | |
CAS-Nummer |
1263212-96-9 |
Produktname |
5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid |
Molekularformel |
C12H8O6 |
Molekulargewicht |
248.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



